molecular formula C7H12ClNO2 B13173719 Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

Cat. No.: B13173719
M. Wt: 177.63 g/mol
InChI Key: FHEYYGIMTBLPEL-JMWSHJPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclo[3.1.0]hexane ring system, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a series of cyclization reactions, often starting from readily available precursors.

    Introduction of the ester group: The ester group is introduced through esterification reactions, using reagents such as methanol and acid catalysts.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous flow synthesis: This technique allows for better control over reaction conditions and can lead to higher efficiency and scalability.

    Purification processes: Techniques such as crystallization and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
  • Methyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

Uniqueness

Methyl (1R,3S,5R)-2-azabicyclo[310]hexane-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the bicyclo[310]hexane ring system

Biological Activity

Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a compound of significant interest in pharmacology due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on its interaction with opioid receptors, synthesis methods, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1955473-74-1
  • Molecular Formula : C7H12ClNO2
  • Molecular Weight : 177.63 g/mol

Opioid Receptor Interaction

Research indicates that derivatives of azabicyclo[3.1.0]hexane, including this compound, exhibit notable binding affinity for the μ-opioid receptor. A study conducted on various azabicyclo[3.1.0]hexane compounds demonstrated that modifications to the lead structure could enhance binding affinity significantly, achieving picomolar levels of affinity specifically for the μ receptor over δ and κ subtypes . This selectivity is crucial for developing therapeutic agents targeting pain management and pruritus in veterinary medicine.

Functional Activity

The functional activity of these compounds has been characterized through various assays that measure their efficacy at the μ-opioid receptor. The results suggest that these compounds can effectively modulate pain pathways while minimizing side effects commonly associated with traditional opioids.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. The structure-activity relationship studies highlight how specific modifications to the bicyclic framework can influence both binding affinity and functional outcomes .

Case Study 1: Veterinary Applications

A notable application of azabicyclo[3.1.0]hexane derivatives is in veterinary medicine for treating pruritus in dogs. In a controlled study, a novel μ-opioid receptor ligand was administered to dogs suffering from severe itching due to allergic reactions. The results indicated a significant reduction in pruritus scores within 24 hours post-administration, demonstrating both efficacy and safety .

Case Study 2: Potential for Human Medicine

Another study explored the potential use of these compounds in human medicine for chronic pain management. Preliminary trials showed that patients receiving treatment with μ-opioid selective ligands experienced less sedation and constipation compared to traditional opioid therapies, suggesting a favorable side effect profile .

Comparative Analysis of Related Compounds

Compound NameCAS NumberBinding Affinity (μM)Primary Use
This compound1955473-74-1<0.001Pain management in veterinary medicine
Other Azabicyclo CompoundsVaries0.01 - 0.05General analgesics

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-3-4-2-5(4)8-6;/h4-6,8H,2-3H2,1H3;1H/t4-,5-,6+;/m1./s1

InChI Key

FHEYYGIMTBLPEL-JMWSHJPJSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]2C[C@H]2N1.Cl

Canonical SMILES

COC(=O)C1CC2CC2N1.Cl

Origin of Product

United States

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